4-Amino-N,N-dimethyl-3-nitroaniline
Overview
Description
Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes
Mode of Action
It is known that nitro compounds can form charge-transfer or π complexes with aromatic hydrocarbons . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
The biochemical pathways affected by 4-Amino-N,N-dimethyl-3-nitroaniline are currently unknown. As a nitro compound, it may potentially interact with biochemical pathways involving aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Embramine involves the reaction of 4-bromophenylacetonitrile with phenylmagnesium bromide to form 4-bromo-α-phenylbenzyl alcohol . This intermediate is then reacted with dimethylaminoethyl chloride in the presence of a base to yield Embramine .
Industrial Production Methods: Industrial production of Embramine typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Types of Reactions:
Oxidation: Embramine can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction of Embramine can occur at the bromine atom, resulting in the formation of debrominated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products:
Oxidation: N-oxides of Embramine.
Reduction: Debrominated Embramine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Embramine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies related to cell signaling and receptor interactions due to its antihistamine properties.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions, motion sickness, and other conditions.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Diphenhydramine: Another antihistamine with similar H1 receptor antagonistic properties.
Chlorpheniramine: A first-generation antihistamine with comparable anticholinergic effects.
Brompheniramine: Shares structural similarities and pharmacological properties with Embramine.
Uniqueness: Embramine is unique due to its specific combination of antihistamine and anticholinergic properties, making it effective in treating a broader range of symptoms compared to some of its counterparts. Its molecular structure, which includes a bromine atom, also distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWGRITUYIECBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369915 | |
Record name | 4-Amino-N,N-dimethyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16293-12-2 | |
Record name | 4-Amino-N,N-dimethyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.